REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[C:7]([CH3:9])[C:5]([NH2:6])=[C:4]([CH2:10][CH3:11])[CH:3]=1.[C-]#N.[Na+].[I-].[K+].[CH3:17][NH:18]CCNC>C1(C)C=CC=CC=1.[Cu]I.C(OCC)(=O)C.O>[NH2:6][C:5]1[C:7]([CH3:9])=[CH:8][C:2]([C:17]#[N:18])=[CH:3][C:4]=1[CH2:10][CH3:11] |f:1.2,3.4|
|
Name
|
|
Quantity
|
324 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C(=C1)C)CC
|
Name
|
|
Quantity
|
100.3 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
50.2 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
copper(I)iodide
|
Quantity
|
28.7 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
191.5 mL
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
118 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 21 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask is evacuated three times
|
Type
|
ADDITION
|
Details
|
refilled with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 93° C.
|
Type
|
CUSTOM
|
Details
|
to obtain a solution
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
WASH
|
Details
|
phase is washed with 10% aq. citric acid (2×500 mL) and water (500 mL)
|
Type
|
CUSTOM
|
Details
|
phase is evaporated to dryness
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C#N)C=C1C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |